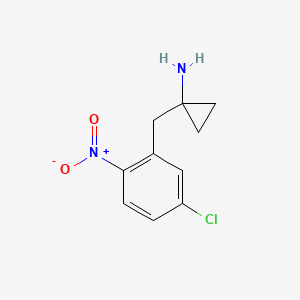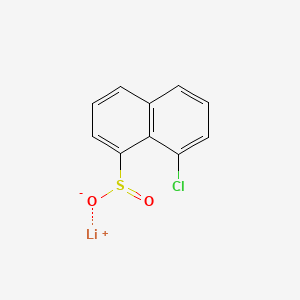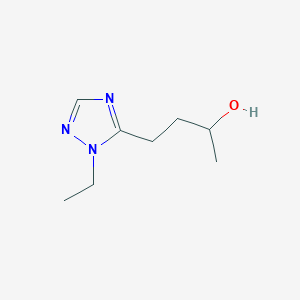
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11ClN2O2 It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with chlorine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-carboxylic acid
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-ol
- 1-(5-Chloro-2-nitrobenzyl)cyclopropane-1-thiol
Uniqueness
1-(5-Chloro-2-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl group with chlorine and nitro substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
1-[(5-chloro-2-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-1-2-9(13(14)15)7(5-8)6-10(12)3-4-10/h1-2,5H,3-4,6,12H2 |
InChI-Schlüssel |
LCGDZJOTEDPPBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)



